N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrazole ring, and methoxy and carboxamide groups . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and pyrazole rings suggests that the molecule has a cyclic structure . The methoxy and carboxamide groups are likely to be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might undergo reactions at the sulfur atom . The methoxy groups could be susceptible to demethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in water .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole exhibit significant biological activities, including DNA protection, antimicrobial activity, and cytotoxicity against cancer cell lines. For example, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability and strong antimicrobial activity against S. epidermidis. Moreover, some of these compounds displayed cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, with molecular docking studies suggesting potential mechanisms behind their anti-cancer and anti-bacterial properties (Gür et al., 2020).
Photosensitizers for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings have been investigated for their reactive properties and biological activities, including antioxidant and α-glucosidase inhibitory activities. The study demonstrates the potential of these compounds as antioxidant agents with significant inhibitory potential compared to reference drugs (Pillai et al., 2019).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in antituberculosis therapy. Among the studied compounds, specific derivatives showed promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential as effective antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-22-8-13(15(21-22)26-4)14(23)18-16-19-20-17(28-16)27-9-10-5-11(24-2)7-12(6-10)25-3/h5-8H,9H2,1-4H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUEVKZYKPAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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